![molecular formula C25H22N2O2 B4887379 N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE CAS No. 5923-62-6](/img/structure/B4887379.png)
N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE is a complex organic compound that incorporates the 8-hydroxyquinoline moietyThe 8-hydroxyquinoline structure is a bicyclic compound consisting of a pyridine ring fused to a phenol ring, with a hydroxyl group attached at position 8 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE typically involves the reaction of 8-hydroxyquinoline with appropriate reagents to introduce the 4-methylphenyl and 2-phenylacetamide groups. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform, followed by further reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial production. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the quinoline ring .
Wissenschaftliche Forschungsanwendungen
N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of corrosion inhibitors and other industrial applications.
Wirkmechanismus
The mechanism of action of N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE involves its interaction with molecular targets and pathways within cells. The 8-hydroxyquinoline moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt cellular processes. This chelation ability is crucial for its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other derivatives of 8-hydroxyquinoline, such as:
- 5,7-Dibromo-8-hydroxyquinoline
- 8-Hydroxyquinoline-5-sulfonic acid
- 8-Hydroxyquinoline-2-carboxylic acid
Uniqueness
N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The combination of the 8-hydroxyquinoline moiety with the 4-methylphenyl and 2-phenylacetamide groups enhances its potential for various applications in scientific research and industry .
Eigenschaften
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-9-11-20(12-10-17)23(27-22(28)16-18-6-3-2-4-7-18)21-14-13-19-8-5-15-26-24(19)25(21)29/h2-15,23,29H,16H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMUTMBUJAZEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386916 |
Source


|
| Record name | TCMDC-125551 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5923-62-6 |
Source


|
| Record name | TCMDC-125551 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887299.png)
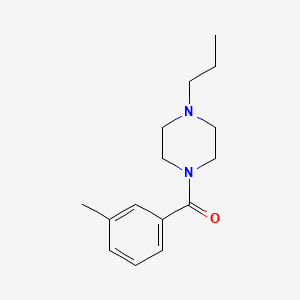
![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)
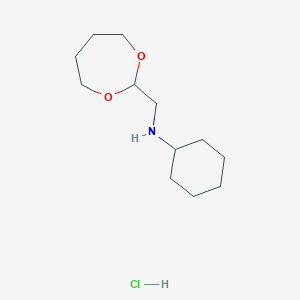
![1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B4887333.png)
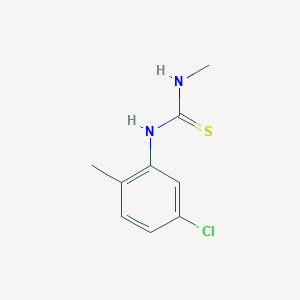
![N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
![2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol](/img/structure/B4887373.png)
![1-Cyclohexyl-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}-3-phenylthiourea](/img/structure/B4887383.png)
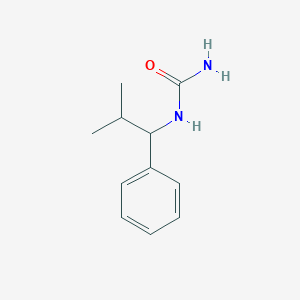
![2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B4887393.png)
METHYL}ACETAMIDE](/img/structure/B4887395.png)
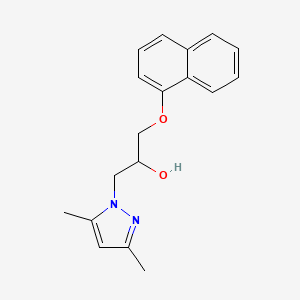
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one](/img/structure/B4887402.png)
